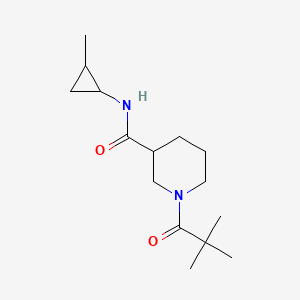![molecular formula C11H18N2O3 B7561943 Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B7561943.png)
Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is a pyrrolidine derivative that has been synthesized using various methods, and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate is not fully understood, but it has been suggested that it may act as an inhibitor of certain enzymes or receptors in the body. Studies have shown that it may interact with the GABA-A receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has potential biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects in animal models, and has also been studied for its potential as an anti-inflammatory agent.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate has several advantages for lab experiments, such as its high purity and stability. However, it also has some limitations, such as its potential toxicity and limited solubility in certain solvents.
Orientations Futures
There are several future directions for research on Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate. One of the most promising directions is in the field of drug discovery, where it may have potential as a treatment for various diseases. It may also be studied further for its potential as a catalyst in organic synthesis, and as a chiral auxiliary in asymmetric synthesis. Additionally, further studies may be conducted to elucidate its mechanism of action and potential biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate can be achieved through several methods, such as the reaction between 2-methylcyclopropylamine and methyl 2-bromo-2-oxoacetate. Another method involves the reaction between 2-methylcyclopropylamine and methyl 2-oxo-4-phenylbutanoate. These methods have been optimized to increase the yield and purity of the final product.
Applications De Recherche Scientifique
Methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate has shown potential applications in various fields of scientific research. One of the most significant applications is in the field of medicinal chemistry, where it has been studied for its potential as a drug candidate for various diseases. It has also been studied for its potential as a catalyst in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
methyl 2-[(2-methylcyclopropyl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-7-6-8(7)12-10(14)9-4-3-5-13(9)11(15)16-2/h7-9H,3-6H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAIFZQPMATSJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC(=O)C2CCCN2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7561877.png)
![2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7561883.png)

![N-cyclopropyl-N-[5-[1-(1H-indol-3-yl)-1-oxopropan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7561909.png)
![5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide](/img/structure/B7561917.png)
![N-[[1-(4-fluorophenyl)cyclopentyl]methyl]-2-[2-(morpholine-4-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7561919.png)
![N-[1-(4-methylbenzoyl)piperidin-4-yl]isoquinoline-1-carboxamide](/img/structure/B7561926.png)

![1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7561937.png)
![[2-(5,6-Dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] 5-chloro-1,3-dimethylpyrazole-4-carboxylate](/img/structure/B7561941.png)
![Isoquinolin-1-yl-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7561950.png)
![[2-(2-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7561952.png)
![N-[1-[2-(3-chlorophenyl)acetyl]piperidin-4-yl]acetamide](/img/structure/B7561955.png)
![Azetidin-1-yl-[4-methyl-2-(2-methylpropyl)-1,3-thiazol-5-yl]methanone](/img/structure/B7561959.png)